![molecular formula C13H10FN3O4 B2773686 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide CAS No. 887874-70-6](/img/structure/B2773686.png)
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
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Description
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and therapies.
Scientific Research Applications
Near-Infrared Imaging (NIR-II Region): The compound’s long-wavelength properties make it advantageous for deep tissue imaging. NIR-II imaging allows visualization beyond the limitations of visible light, enabling researchers to study biological processes in vivo .
Bioluminescence and Chemiluminescence: These techniques generate light without external excitation, minimizing background signals. Researchers have explored using this compound as an imaging probe for bioluminescent and chemiluminescent imaging .
Afterglow Imaging: Afterglow imaging involves using compounds that emit light even after the excitation source is turned off. The high signal-to-background ratio makes it suitable for deep tissue imaging .
Neurotoxicity Studies
The compound’s structure suggests potential interactions with neural systems. Researchers have investigated its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Understanding its neurotoxic potential is essential for safety assessments .
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O4/c14-9-3-1-8(2-4-9)11(18)15-13-17-16-12(21-13)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQNVQZKUSZWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51085278 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide |
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